![molecular formula C17H20N4O B6435465 N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide CAS No. 2549038-33-5](/img/structure/B6435465.png)
N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxalines can be synthesized via many different methods of synthetic strategies . For instance, one method involves the reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines .Molecular Structure Analysis
The molecular structure of quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxalines can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
The empirical formula of a quinoxaline derivative is C10H11N3 and its molecular weight is 173.21 .科学的研究の応用
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promising anti-cancer and anti-proliferative activities . For example, (quinoxalin-2-yl)benzene sulphonamide derivative 1 has demonstrated potent anti-cancer activity against the human liver cancer cell line (Hep G2) .
Anti-Microbial Activity
Quinoxaline derivatives have been used in the development of new anti-microbial agents . Their unique structure allows them to interact with various targets, receptors, or microorganisms.
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their potential anti-convulsant activities . This could lead to the development of new treatments for conditions like epilepsy.
Anti-Tuberculosis Activity
Quinoxaline derivatives have shown potential in the treatment of tuberculosis . This could be a significant breakthrough in the fight against this deadly disease.
Anti-Malarial Activity
Quinoxaline derivatives have demonstrated anti-malarial activities . This could lead to the development of more effective treatments for malaria.
Anti-Leishmanial Activity
Quinoxaline derivatives have been studied for their potential anti-leishmanial activities . Leishmaniasis is a parasitic disease that affects millions of people worldwide.
Anti-HIV Activity
Quinoxaline derivatives have shown potential in the treatment of HIV . This could lead to the development of more effective antiretroviral therapies.
Anti-Inflammatory Activity
Quinoxaline derivatives have demonstrated anti-inflammatory activities . This could lead to the development of new treatments for inflammatory diseases.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-methyl-N-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(17(22)13-6-7-13)9-12-10-21(11-12)16-8-18-14-4-2-3-5-15(14)19-16/h2-5,8,12-13H,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLNDNMPPIURLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。